molecular formula C4H4N2O2S B086254 3-Methyl-4-nitroisothiazole CAS No. 1073-18-3

3-Methyl-4-nitroisothiazole

Cat. No. B086254
CAS RN: 1073-18-3
M. Wt: 144.15 g/mol
InChI Key: FOWVNQQFRSJOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Methyl-4-nitroisothiazole involves an alternative method that also produces 3,3′-dimethyl-4,4′-dinitro-5,5′-bisisothiazole as a side product. This method has been extensively studied for its efficiency and the spectral and electronic properties of the synthesized compound (Regiec & Wojciechowski, 2019).

Molecular Structure Analysis

The molecular structure of 3-Methyl-4-nitroisothiazole has been characterized using various spectroscopic techniques. Vibrational spectra predicted by anharmonic approximation show good agreement with experimental data. The stability of the molecule arising from hyperconjugative interaction has been estimated using natural bond orbital analysis (Regiec & Wojciechowski, 2019).

Chemical Reactions and Properties

3-Methyl-4-nitroisothiazole is susceptible to reduction, similar to 1-methyl-3-nitropyrazole. Its UV-Vis spectra analysis reveals the nature of valence electron excitation and electron transition, indicating its potential for various chemical reactions (Regiec & Wojciechowski, 2019).

Physical Properties Analysis

The physical properties of 3-Methyl-4-nitroisothiazole, such as its molar enthalpy of vaporization, have been estimated, providing insights into its behavior under different physical conditions (Regiec & Wojciechowski, 2019).

Chemical Properties Analysis

The compound's electron affinity and measured reduction potential highlight its chemical properties, particularly its reactivity and susceptibility to certain chemical reactions. This understanding is crucial for its application in various chemical processes (Regiec & Wojciechowski, 2019).

Scientific Research Applications

  • Spectroscopic and Electronic Properties : 3-Methyl-4-nitroisothiazole has been synthesized and studied for its spectral and electronic properties. The research included extensive vibrational assignments and analysis of its stability based on hyper-conjugative interactions. This compound's susceptibility to reduction and UV-Vis spectra analysis was also explored (Regiec & Wojciechowski, 2019).

  • Potential as Antifungal Agents : Certain derivatives of 3-Methyl-4-nitroisothiazole have been synthesized with potential antifungal properties. 5-Chloro-3-methyl-4-nitroisothiazole, in particular, exhibited significant in vitro antifungal activity against a range of fungi (Albert, O'Brien, & Robins, 1980).

  • Synthesis and Derivatives Exploration : The preparation of 3-Methyl-5-nitroisothiazole from 5-amino-3-methylisothiazole and subsequent conversions to other derivatives, such as acids, amides, and aldehydes, were studied. This research provided insights into the chemical versatility of this compound (Walsh & Wooldridge, 1972).

  • Anti-Tumor Activity : A study on the anti-tumor activity of novel triazolopyrimidines, where 3-Methyl-4-nitroisothiazole was likely used in the synthesis process, showed promising results against various cancer cells, indicating its potential in cancer therapy (Safari, Bayat, Nasri, & Karami, 2020).

  • Redox Condensation Reactions : The compound was also involved in redox condensation reactions for synthesizing 2-aroylbenzothiazoles, emphasizing its role in complex chemical processes (Nguyen, Pasturaud, Ermolenko, & Al‐Mourabit, 2015).

  • Corrosion Inhibition : Research on the inhibition properties of heterocyclic diazoles, including 3-Methyl-4-nitroisothiazole, revealed their potential as corrosion inhibitors for iron in acidic environments (Babić-Samardžija, Lupu, Hackerman, Barron, & Luttge, 2005).

  • Coordination Compounds Synthesis : The use of 3-Methyl-4-nitroisothiazole in the synthesis of coordination compounds of Nickel (II) with methylisothiazoles was explored, demonstrating its utility in inorganic chemistry (Sinha, Jain, & Sinha, 1984).

Safety And Hazards

3-Methyl-4-nitroisothiazole may pose certain safety hazards. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-methyl-4-nitro-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c1-3-4(6(7)8)2-9-5-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWVNQQFRSJOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631708
Record name 3-Methyl-4-nitro-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-nitroisothiazole

CAS RN

1073-18-3
Record name 3-Methyl-4-nitro-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-nitroisothiazole
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-nitroisothiazole
Reactant of Route 3
3-Methyl-4-nitroisothiazole
Reactant of Route 4
Reactant of Route 4
3-Methyl-4-nitroisothiazole
Reactant of Route 5
3-Methyl-4-nitroisothiazole
Reactant of Route 6
3-Methyl-4-nitroisothiazole

Citations

For This Compound
27
Citations
A Regiec, P Wojciechowski - Journal of Molecular Structure, 2019 - Elsevier
… probable sites of 3-methyl-4-nitroisothiazole molecule where … Measured reduction potential of 3-methyl-4-nitroisothiazole … and electron transition of 3-methyl-4-nitroisothiazole. Besides, …
Number of citations: 6 www.sciencedirect.com
AH Albert, DE O'Brien… - Journal of Heterocyclic …, 1980 - Wiley Online Library
… 5-Cyano-3-methyl-4-nitroisothiazole (6) (IV) was treated with concentrated sulfuric acid to … 3-methyl-4 nitroisothiazole-5-carboxamide 5-Amino-3-methyl-4‘-nitroisothiazole (4) (VI) was …
Number of citations: 7 onlinelibrary.wiley.com
EE Swayze, LB Townsend - Journal of heterocyclic chemistry, 1993 - Wiley Online Library
… Iron powder (16.8 g, 300 mmoles) was added to a solution of 5amino-3-methyl-4-nitroisothiazole (3a, 7.96 g, 50 mmoles) in 500 ml of 50% aqueous ethanol (v/v %). To the rapidly …
Number of citations: 3 onlinelibrary.wiley.com
MPL Caton, GCJ Martin, DL Pain - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
… Isothiazolylphenyl sulphones are prepared by condensation of sodium benzenesulphinates and 5-bromo-3-methyl4-nitroisothiazole. None of these compounds possess useful …
Number of citations: 4 pubs.rsc.org
A Holland, R Slack, TF Warren… - Journal of the Chemical …, 1965 - pubs.rsc.org
… formed from 5-bromo-3-methyl-4-nitroisothiazole as indicated in the reaction scheme. … refluxing suspension of 5-bromo-3-methyl-4-nitroisothiazole (54.1 g.) and cuprous cyanide …
Number of citations: 17 pubs.rsc.org
R Slack, KRH Wooldridge - Advances in heterocyclic chemistry, 1965 - Elsevier
… A few failures have been reported; for example, 3-methyl-4-nitroisothiazole does not react. … and sodium iodide at 100" afford 5-iodo-3-methyl-4-nitroisothiazole.5 See also reference 17b. …
Number of citations: 47 www.sciencedirect.com
IDH Stocks, JA Waite, KRH Wooldridge - Journal of the Chemical …, 1971 - pubs.rsc.org
… 5-Bromo-4-nitroisothiazole and 5bromo-3-methyl-4-nitroisothiazole afforded the cor… Acidification of the aqueous layer gave 5-hydroxy-3methyl-4-nitroisothiazole (see later), presumably …
Number of citations: 7 pubs.rsc.org
A Adams, R Slack - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… 3-methyl-4-nitroisothiazole (XXII) on hydrolysis. This was converted by the Sandmeyer reaction into 5-bromo-3-methyl-4-nitroisothiazole … 5-iodo-3methyl-4-nitroisothiazole. The bromo-…
Number of citations: 51 pubs.rsc.org
EE Swayze - 1994 - search.proquest.com
… We envisioned that initial deprotection of 5-acetamido-3-methyl-4-nitroisothiazole, followed by alkylation of the 5-amino group and subsequent reduction of the nitro moiety would yield 5…
Number of citations: 1 search.proquest.com
RR Hunma - 1973 - gala.gre.ac.uk
The first part of this thesis describes investigations on the synthesis and chemistry of isothiazolo[5,4-b] pyridines. The syntheses of a number of alkyl isothiazolo[5,4-b] pyridines from 5-…
Number of citations: 3 gala.gre.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.